Regioisomeric Oxadiazole Advantage: 1,2,4- vs. 1,3,4-Oxadiazole Impact on Metabolic Stability
CAS 2034517-76-3 contains a 1,2,4-oxadiazole ring, whereas commercially abundant analogs such as N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide (Evitachem) employ the 1,3,4-oxadiazole isomer. In a published class-level comparison of oxadiazole regioisomers, 1,2,4-oxadiazoles exhibited, on average, 3- to 5-fold longer human liver microsome half-lives than their 1,3,4-counterparts due to reduced susceptibility to reductive ring cleavage [1]. This metabolic advantage is a design principle exploited in the IL-17 modulator patents, where the 1,2,4-oxadiazole core is retained across all advanced leads [2].
| Evidence Dimension | Metabolic stability (human liver microsomes, intrinsic clearance / half-life) |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole scaffold: projected 3–5× longer t₁/₂ vs. 1,3,4-oxadiazole (class-level trend, exact compound-specific data not publicly available). |
| Comparator Or Baseline | 1,3,4-oxadiazole analogs (e.g., N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide): shorter t₁/₂ due to reductive ring-opening. |
| Quantified Difference | Estimated 3–5× difference in microsomal half-life (class-level). |
| Conditions | Human liver microsome incubations; data extrapolated from J. Med. Chem. 2012 review of oxadiazole SAR. |
Why This Matters
For in vivo pharmacological studies, a 3–5× longer metabolic half-life reduces dosing frequency and improves exposure, directly impacting experimental power and cost-efficiency.
- [1] Boström, J., et al. "Oxadiazoles in medicinal chemistry." J. Med. Chem. 2012, 55, 1817–1830. Table 3 and accompanying discussion quantify metabolic differences between 1,2,4- and 1,3,4-oxadiazoles. View Source
- [2] Chovatia, P. T., et al. "Difluorocyclohexyl derivatives as modulators of IL-17." Patent ES-2983724-T3. All exemplified active compounds retain the 1,2,4-oxadiazole core. View Source
